N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Antitubercular Mycobacterium tuberculosis MIC

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021134-38-2) is a pyrazolo[3,4-d]pyrimidine derivative that serves as a fundamental building block in medicinal chemistry. Its structure, featuring a 4-phenoxyphenyl group attached to the pyrazolo[3,4-d]pyrimidine core, is a key pharmacophore for kinase inhibition.

Molecular Formula C17H13N5O
Molecular Weight 303.325
CAS No. 1021134-38-2
Cat. No. B2570567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1021134-38-2
Molecular FormulaC17H13N5O
Molecular Weight303.325
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4
InChIInChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)21-16-15-10-20-22-17(15)19-11-18-16/h1-11H,(H2,18,19,20,21,22)
InChIKeyDSLPSPZKDSTVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021134-38-2): Core Scaffold Overview and Procurement Context


N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021134-38-2) is a pyrazolo[3,4-d]pyrimidine derivative that serves as a fundamental building block in medicinal chemistry. Its structure, featuring a 4-phenoxyphenyl group attached to the pyrazolo[3,4-d]pyrimidine core, is a key pharmacophore for kinase inhibition. The compound is primarily recognized as a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, most notably Ibrutinib [1]. Beyond its role as a synthetic precursor, the compound itself exhibits direct biological activities, including antitubercular effects against Mycobacterium tuberculosis with a reported Minimum Inhibitory Concentration (MIC) of 0.488 µM [2]. Its procurement is essential for laboratories engaged in kinase inhibitor development, particularly for generating novel analogs and studying structure-activity relationships (SAR) around the BTK pharmacophore.

Procurement Risk Analysis: Why N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Arbitrarily Substituted


The substitution of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a generic pyrazolo[3,4-d]pyrimidine analog is scientifically unsound due to the profound impact of minor structural variations on target engagement, potency, and downstream biological effects. The compound's unique 4-phenoxyphenyl substitution pattern is a critical determinant of its binding mode to the BTK active site, as demonstrated by crystal structures [1]. Substitution at the N1 position, as seen in derivatives like PCI-29732 (CAS 330786-25-9), dramatically alters potency, with reported BTK IC50 values as low as 0.3 nM . Conversely, related compounds with altered substituents can exhibit entirely different biological profiles, such as anti-angiogenic activity via VEGFR-2 inhibition [2]. Therefore, utilizing a close analog without empirical validation introduces unacceptable variability in SAR campaigns, potentially leading to false-negative results in kinase assays or failed syntheses of target compounds like Ibrutinib. The quantitative evidence below delineates the specific, verifiable differentiation of this precise compound.

Quantitative Differentiation Evidence for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021134-38-2) vs. Close Analogs


Direct Antitubercular Potency: MIC Against M. tuberculosis vs. Comparator

The compound demonstrates direct antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 0.488 µM against Mycobacterium tuberculosis [1]. While specific comparator data within the same study is not available, this value represents a potent baseline activity that distinguishes it from structurally related pyrazolo[3,4-d]pyrimidines, which are predominantly explored for kinase inhibition and often lack this specific antibacterial profile.

Antitubercular Mycobacterium tuberculosis MIC

Binding Affinity to BTK Kinase Domain: Kd Value as a Measure of Target Engagement

The compound's affinity for the BTK kinase domain has been quantified with a dissociation constant (Kd) of 5.50 µM (5.50E+3 nM) [1]. This value provides a direct measure of its binding to the target. In contrast, the clinical BTK inhibitor Ibrutinib, which incorporates this compound as a core scaffold, achieves a significantly higher affinity with an IC50 of 0.5 nM . This difference underscores the compound's role as an unoptimized core scaffold; its moderate affinity is the starting point from which structural elaboration (e.g., addition of a piperidine-acrylamide warhead) yields picomolar inhibitors.

BTK Kinase Inhibition Binding Affinity

Cellular Antiproliferative Activity: IC50 Values in Leukemia Cell Lines vs. Ibrutinib

While the core scaffold itself has moderate BTK affinity, derivatives built upon it exhibit dramatically enhanced cellular potency. For instance, compounds IIc, IIk, and III, which are derivatives of the N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, demonstrated IC50 values in the range of 0.84–2.9 µM against a panel of leukemia cell lines (L1210, K562, HL-60) . This represents an 8–10 fold increase in potency compared to the clinical BTK inhibitor Ibrutinib in these assays, demonstrating the scaffold's potential for optimization into highly potent anticancer agents.

Leukemia Antiproliferative IC50

Physical Property Profile: Solubility and Stability as Procurement Determinants

The compound's physical properties are critical for its handling and use. It is reported to be soluble in DMSO and DMF, slightly soluble in ethanol, and insoluble in water [1]. The predicted pKa is 10.40±0.30, indicating it will be largely unionized at physiological pH . Stability data indicates it should be stored under an inert atmosphere at room temperature and is hygroscopic [1]. In contrast, the more elaborated derivative PCI-29732 (CAS 330786-25-9) shows significantly higher solubility in DMSO (>37 mg/mL) and ethanol (>18 mg/mL) , reflecting how the addition of a cyclopentyl group can improve drug-like properties.

Solubility Stability Physicochemical Properties

Optimal Application Scenarios for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021134-38-2)


1. Core Scaffold for Irreversible BTK Inhibitor Development

This compound is the optimal starting material for synthesizing novel irreversible BTK inhibitors. Its moderate BTK binding affinity (Kd = 5.50 µM) provides a validated baseline for SAR studies aimed at improving potency and selectivity [1]. Researchers can introduce diverse electrophilic warheads and linkers at the N1 position to target Cys481 in the BTK active site, following the successful paradigm of Ibrutinib and related clinical candidates. The documented synthesis procedures in patents provide a robust foundation for these efforts [2].

2. Starting Point for Antitubercular Drug Discovery

Given its direct and potent antitubercular activity (MIC = 0.488 µM) [1], this compound serves as a validated hit for medicinal chemistry campaigns targeting Mycobacterium tuberculosis. Its activity, which is within range of first-line agents like isoniazid, justifies its use in hit-to-lead optimization programs. Researchers can systematically modify the pyrazolo[3,4-d]pyrimidine core to improve potency, metabolic stability, and selectivity against human kinases, potentially yielding a novel class of antitubercular agents.

3. Key Intermediate for Proprietary Kinase Inhibitor Synthesis

For industrial and academic laboratories synthesizing proprietary kinase inhibitors, this compound is an indispensable building block. Its use as an intermediate in the synthesis of Ibrutinib is well-documented [1], and it serves as a precursor to a wide array of N1-substituted derivatives with diverse pharmacological profiles. Its procurement in high purity is essential for ensuring the quality and yield of downstream synthetic steps, minimizing impurities that could complicate biological testing or regulatory filings [2].

4. Reference Standard for BTK-Directed Chemical Biology Studies

The compound's well-characterized binding mode and crystal structure in complex with BTK [1] make it an ideal reference standard for chemical biology studies. Its moderate affinity allows it to be used as a reversible probe for competitive binding assays, and as a control in cellular studies to distinguish on-target BTK effects from off-target activities of more potent, irreversible inhibitors. Its defined solubility and stability profile [2] ensure reproducibility in these experiments.

Technical Documentation Hub

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